

physical and chemical properties of N-Methoxy-N-methylbutanamide

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Compound of Interest

Compound Name: **N-Methoxy-N-methylbutanamide**

Cat. No.: **B189849**

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N-Methoxy-N-methylbutanamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylbutanamide, also known as a Weinreb amide, is a versatile synthetic intermediate widely utilized in organic chemistry, particularly in the synthesis of complex molecules and pharmaceutical agents. Its structure allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols. This guide provides an in-depth overview of the physical and chemical properties of **N-Methoxy-N-methylbutanamide**, detailed experimental protocols for its synthesis and purification, and its characteristic reactivity.

Chemical and Physical Properties

N-Methoxy-N-methylbutanamide is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	109480-78-6	
Molecular Formula	C ₆ H ₁₃ NO ₂	
Molecular Weight	131.17 g/mol	
Appearance	Colorless oil	
Boiling Point	144.1 ± 23.0 °C (Predicted)	
Density	0.948 ± 0.06 g/cm ³ (Predicted)	
Refractive Index	1.4300 to 1.4340	
Solubility	Soluble in chloroform and methanol (slightly).	
Stability	Moisture sensitive.	
Storage	Hygroscopic, store in a refrigerator under an inert atmosphere.	

Spectroscopic Data (Predicted)

While specific spectra for **N-Methoxy-N-methylbutanamide** are not readily available in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Technique	Predicted Data
¹ H NMR	δ (ppm): ~3.7 (s, 3H, O-CH ₃), ~3.2 (s, 3H, N-CH ₃), ~2.4 (t, 2H, -CH ₂ -C=O), ~1.7 (sextet, 2H, -CH ₂ -CH ₂ -C=O), ~0.9 (t, 3H, -CH ₃)
¹³ C NMR	δ (ppm): ~174 (C=O), ~61 (O-CH ₃), ~34 (N-CH ₃), ~28 (-CH ₂ -C=O), ~19 (-CH ₂ -CH ₂ -C=O), ~14 (-CH ₃)
FTIR	ν (cm ⁻¹): ~2960 (C-H stretch), ~1660 (C=O stretch, amide), ~1450 (C-H bend), ~1180 (C-N stretch), ~1050 (C-O stretch)
Mass Spec (EI)	m/z (%): 131 (M+), 100 ([M-OCH ₃] ⁺), 72 ([M-C ₃ H ₇] ⁺), 58 ([CH ₃ N(O)CH ₃] ⁺)

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and purification of **N-Methoxy-N-methylbutanamide**.

Synthesis of N-Methoxy-N-methylbutanamide from Butanoyl Chloride

This method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

- Butanoyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Pyridine or Triethylamine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride and anhydrous dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add pyridine or triethylamine to the stirred suspension.
- In a separate dropping funnel, dissolve butanoyl chloride in anhydrous dichloromethane.
- Add the butanoyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **N-Methoxy-N-methylbutanamide**.

Purification by Fractional Distillation

Purification of the crude product can be achieved by fractional distillation under reduced pressure.

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux)
- Condenser
- Receiving flask
- Vacuum pump
- Heating mantle
- Thermometer

Procedure:

- Set up the fractional distillation apparatus. Ensure all glassware is dry.
- Transfer the crude **N-Methoxy-N-methylbutanamide** to the distillation flask.
- Apply a vacuum and gradually heat the distillation flask.
- Collect the fraction that distills at the expected boiling point for the given pressure.
- Analyze the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR.

Chemical Reactivity and Applications

N-Methoxy-N-methylbutanamide is primarily used as a precursor for the synthesis of ketones. The Weinreb amide functionality allows for the controlled addition of one equivalent of an organometallic reagent (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common over-addition that leads to tertiary alcohols.

Reaction with a Grignard Reagent to form a Ketone

Materials:

- **N-Methoxy-N-methylbutanamide**
- Grignard reagent (e.g., Phenylmagnesium bromide in THF)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

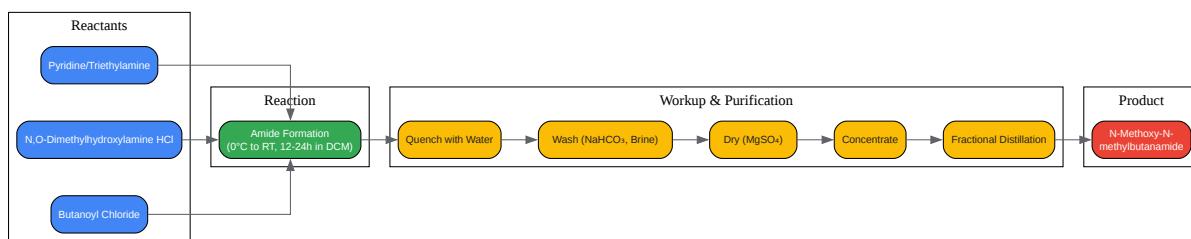
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve **N-Methoxy-N-methylbutanamide** in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Grignard reagent dropwise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

- Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Add 1 M HCl to hydrolyze the intermediate.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting ketone by column chromatography or distillation.

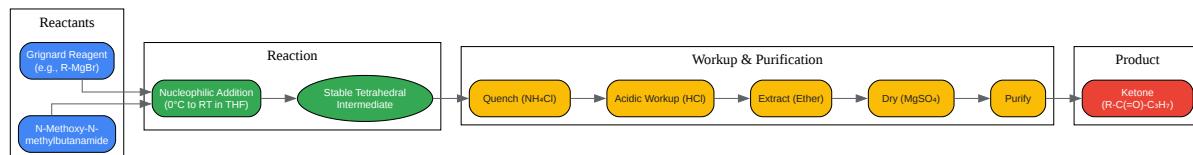
Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.



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Caption: Synthesis workflow for **N-Methoxy-N-methylbutanamide**.



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Caption: Workflow for ketone synthesis from a Weinreb amide.

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